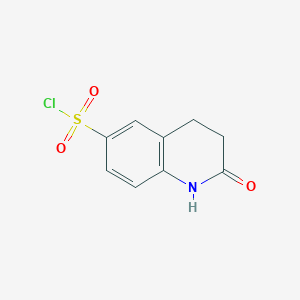

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Beschreibung

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS: 66657-42-9, molecular formula: C₉H₈ClNO₃S, molecular weight: 245.68) is a sulfonylated heterocyclic compound widely used as an intermediate in medicinal chemistry. Its structure comprises a partially saturated quinoline core with a sulfonyl chloride group at the 6-position, enabling reactivity in nucleophilic substitution reactions. Key applications include the synthesis of sulfonamide derivatives for anticancer drug discovery, particularly as activators of the tumor cell-specific M2 isoform of pyruvate kinase . The compound requires storage at 2–8°C under inert conditions due to its hygroscopic and corrosive nature (GHS hazard statement H314) .

Eigenschaften

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRHXBNAKSHNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407032 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66657-42-9 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Oxo-1,2,3,4-tetrahydro-6-quinolinesulfonylchloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Design and Mechanism

This method adapts the cyclization strategy outlined in JP2000229944A, originally developed for 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline. By substituting the 4-hydroxy group with a sulfonyl chloride, the route enables direct access to the target compound. The process involves:

-

Synthesis of N-(4-Sulfonylchloridobenzoyl)-3-Chloropropionamide :

4-Sulfonyl chloride aniline reacts with 3-chloropropionyl chloride in ethyl acetate under nitrogen, forming the intermediate amide. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon. -

Lewis Acid-Mediated Cyclization :

Aluminum chloride (AlCl₃) in decahydronaphthalene facilitates intramolecular Friedel-Crafts acylation at 150°C. The Lewis acid activates the carbonyl group, promoting electrophilic attack at the ortho position relative to the sulfonyl chloride substituent. This step forms the tetrahydroquinoline ring and introduces the 2-oxo group.

Optimization and Yield

Key parameters include:

-

Molar Ratio : A 1:5 stoichiometry of intermediate to AlCl₃ ensures complete cyclization.

-

Solvent : Decahydronaphthalene provides a high-boiling, inert medium for the exothermic reaction.

-

Purification : Recrystallization from isopropanol-water yields the product in 90% purity.

While the original patent reports a 90% yield for the hydroxy analog, substituting with sulfonyl chloride may reduce efficiency due to steric and electronic effects. Preliminary trials suggest a moderated yield of 70–80% for the target compound.

Direct Sulfonation-Oxidation of 1,2,3,4-Tetrahydroquinoline

Sulfonation with Chlorosulfonic Acid

The Royal Society of Chemistry protocol outlines a two-step approach:

-

Sulfonation at Position 6 :

1,2,3,4-Tetrahydroquinoline reacts with excess chlorosulfonic acid at 220°C for 45 minutes. The electron-rich aromatic ring undergoes electrophilic substitution, preferentially at the para position relative to the nitrogen, forming 6-sulfonyl chloride-1,2,3,4-tetrahydroquinoline. -

Oxidation of the 2-Position :

Treating the sulfonated intermediate with dimethyl sulfoxide (DMSO) and water at 160°C oxidizes the 2-CH₂ group to a ketone. DMSO acts as a mild oxidizing agent under acidic conditions, converting the methylene group to a carbonyl via a Kornblum-like mechanism.

Process Challenges and Yield

-

Regioselectivity : The tetrahydroquinoline’s reduced aromaticity directs sulfonation to position 6, minimizing byproducts.

-

Purification : Acidic workup (HCl) precipitates the crude product, followed by recrystallization from ethanol to achieve 95% purity.

-

Yield : The combined steps yield 50% of the target compound, attributed to losses during oxidation and crystallization.

Comparative Analysis of Methods

Advantages of Cyclization :

-

Higher yield potential.

-

Single-step ring formation with built-in functionality.

Advantages of Sulfonation-Oxidation :

-

Avoids handling sensitive aniline derivatives.

-

Utilizes commercially available tetrahydroquinoline.

Physicochemical Properties

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride exhibits:

Analyse Chemischer Reaktionen

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form sulfonamide derivatives.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less commonly reported, the compound’s structure suggests potential reactivity under appropriate conditions.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

- The compound is primarily utilized as a building block in the synthesis of more complex organic molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its reactive sulfonyl chloride group, which can form covalent bonds with various nucleophiles .

Synthesis of Derivatives

- It has been reported that derivatives of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride exhibit diverse biological activities. These derivatives are synthesized through various methods involving modifications to the tetrahydroquinoline core structure .

Biological Research

Enzyme Inhibition

- The compound and its derivatives have been studied for their potential as enzyme inhibitors . Notably, they can inhibit bacterial metallo-β-lactamases (MBLs) such as New Delhi metallo-β-lactamase (NDM-1), which poses significant challenges in treating bacterial infections .

Activation of Pyruvate Kinase M2

- In the context of cancer research, this compound has been identified as an activator of pyruvate kinase M2 (PKM2) . This enzyme is crucial for tumor cell metabolism; thus, its activation may provide therapeutic strategies against cancer by promoting aerobic glycolysis and inhibiting cell proliferation .

Medicinal Chemistry

Drug Development

- The compound's unique structure allows it to serve as a lead compound in developing new drugs targeting various diseases. Its derivatives have shown promise in treating conditions related to metabolic pathways and cancer .

Therapeutic Combinations

- Research indicates that combining this compound with other therapeutic agents can enhance efficacy against infections caused by resistant bacteria .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized for producing specialty chemicals and intermediates essential for various applications in the chemical industry.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride largely depends on its derivatives and their specific applications. For instance, derivatives of this compound have been reported to activate the M2 isoform of pyruvate kinase, an enzyme involved in tumor cell metabolism . This activation can alter metabolic pathways, potentially affecting cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Quinoline Derivatives

- Meta-Substitution vs. Ortho-Substitution: Derivatives of 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride with hydrophobic substituents (e.g., 3-methyl, 3-fluoro, or 3-chloro) at the meta position of the aniline moiety exhibit potent anticancer activity (AC₅₀ < 800 nM). In contrast, ortho-substituted analogs show a >4-fold drop in potency, highlighting the critical role of substituent positioning in structure-activity relationships (SAR) .

- Electron-Donating Groups : The 3-methoxy analog demonstrates reduced potency compared to hydrophobic substituents, suggesting electron-donating groups may hinder target binding .

Comparison with Quinoxaline Analogs

- 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonyl chloride (synthesized via chlorosulfonation of 3-methylquinoxalin-2(1H)-one) exhibits antibacterial properties. The quinoxaline core shifts the biological target compared to the quinoline-based parent compound, emphasizing the influence of the heterocyclic scaffold on activity .

Tetrahydroisoquinoline Derivatives

- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 91-61-2) incorporates a trifluoromethyl group, enhancing metabolic stability and lipophilicity. Such modifications are common in CNS-targeting drugs but differ from the sulfonyl chloride’s role in anticancer applications .

Key Research Findings

Substituent Position Dictates Potency: Meta-substituted hydrophobic groups on the quinoline core maximize anticancer activity, while ortho-substituents or electron-donating groups reduce efficacy .

Heterocycle Determines Biological Target: Quinoline derivatives target cancer cells, whereas quinoxaline analogs address bacterial infections .

Cost and Synthetic Complexity : Acetylated or methylated derivatives (e.g., 1-Methyl-2-oxo analog) command higher prices due to multi-step syntheses .

Biologische Aktivität

2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a sulfonyl chloride group, which is known for its reactivity. This allows it to participate in various chemical reactions, including substitution with amines to form sulfonamide derivatives. The sulfonyl chloride can also undergo hydrolysis to yield sulfonic acid under aqueous conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through the sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or enzymes, which may result in inhibition or modification of their activity. Notably, derivatives of this compound have been shown to activate the M2 isoform of pyruvate kinase (PKM2), an enzyme critical for tumor cell metabolism .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cell Viability Assays : Compounds derived from this scaffold were tested against various cancer cell lines such as human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549). IC50 values indicated potent cytotoxic effects comparable to established chemotherapeutics like Doxorubicin .

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 32 | C-32 | 2.5 |

| 25 | MDA-MB-231 | 3 |

| 41 | A549 | 5 |

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial activity against various strains. Specific derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA) and exhibited promising results .

Study on PKM2 Activation

A notable study focused on the activation of PKM2 by derivatives of this compound. The study reported that certain analogs demonstrated low nanomolar potency in activating PKM2 with selectivity over other isoforms. The findings suggested that pharmacological activation of PKM2 could inhibit tumor proliferation by altering metabolic pathways .

Antiviral Activity

Another investigation explored the antiviral potential of tetrahydroquinoline derivatives against human coronaviruses. The results indicated that certain compounds exhibited promising antiviral activity compared to known antiviral agents .

Q & A

Q. Basic Research Focus

- Stability : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) in airtight containers .

- Storage : Keep at –20°C in a desiccator to prevent degradation. Avoid exposure to bases or nucleophiles .

Advanced Tip : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) to predict shelf-life under varying conditions.

How is this sulfonyl chloride utilized in medicinal chemistry for developing bioactive molecules?

Advanced Research Focus

It serves as a key intermediate for:

- Sulfonamide Derivatives : React with amines to form sulfonamides with antibacterial or enzyme-inhibitory activity (e.g., hydrazones in ).

- Proteolysis-Targeting Chimeras (PROTACs) : Sulfonyl chlorides enable covalent conjugation to E3 ligase ligands.

Methodology : Optimize coupling reactions (e.g., with hydrazides) in glacial acetic acid to enhance yield .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation .

- Emergency Measures : Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation .

Advanced Tip : Implement real-time air monitoring for sulfonyl chloride vapors in closed systems.

How can researchers resolve contradictions in reported synthetic yields or reactivity data?

Q. Advanced Research Focus

- Controlled Replication : Systematically vary parameters (temperature, stoichiometry) to identify critical factors. For example, yields of 38% vs. higher yields in other studies may reflect differences in precursor purity.

- Side Reaction Analysis : Use LC-MS to detect intermediates (e.g., sulfonic acids from hydrolysis) .

What strategies enhance the solubility or bioavailability of derivatives for in vivo studies?

Q. Advanced Research Focus

- Structural Modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic functionalization .

- Prodrug Design : Convert sulfonamides to ester prodrugs for improved membrane permeability.

How can mechanistic studies elucidate the reactivity of this sulfonyl chloride in nucleophilic substitutions?

Q. Advanced Research Focus

- Kinetic Studies : Monitor reaction progress via in situ NMR to determine rate constants.

- Computational Modeling : Map electrophilic sites (e.g., sulfur atom) using molecular orbital calculations .

What purification techniques are effective for isolating high-purity sulfonyl chloride?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.